5-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid
Description
5-(4-Chlorophenyl)-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole-based carboxylic acid derivative featuring a 4-chlorophenyl group at position 5, a 2,4-dimethylphenyl group at position 1, and a methyl group at position 3 of the pyrazole ring. The compound’s molecular formula is inferred as C19H17ClN2O2, with a molecular weight of approximately 348.8 g/mol (calculated). Key structural features include:
- Aromatic substituents: The 2,4-dimethylphenyl group (electron-donating) and 4-chlorophenyl group (electron-withdrawing) create a balanced electronic profile.
Properties
Molecular Formula |
C19H17ClN2O2 |
|---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-3-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C19H17ClN2O2/c1-11-4-9-16(12(2)10-11)22-18(14-5-7-15(20)8-6-14)17(19(23)24)13(3)21-22/h4-10H,1-3H3,(H,23,24) |
InChI Key |
LIQGKCANZRDQPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(C(=N2)C)C(=O)O)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to optimize the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial synthesis often employs catalysts and optimized reaction conditions to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Halogenation, nitration, and sulfonation reactions are performed using reagents like chlorine (Cl₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes. Substitution reactions introduce various functional groups onto the aromatic rings.
Scientific Research Applications
5-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research explores its potential as a lead compound for drug development, targeting specific enzymes or receptors.
Industry: It is used in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares the target compound with structurally similar pyrazole derivatives, focusing on substituents, molecular properties, and biological activities:
Key Structural and Functional Differences:
Substituent Effects on Aromatic Rings :
- Chlorine vs. Methyl Groups : The 2,4-dichlorophenyl group in rimonabant analogs (e.g., ) increases electron-withdrawing effects and lipophilicity compared to the 2,4-dimethylphenyl group in the target compound. This difference may alter binding kinetics to hydrophobic receptor pockets (e.g., CB1).
- Cyclohexyl and Methoxy Groups : The LPA5 inhibitor in uses a bulky cyclohexyl group and methoxy substituent, enhancing steric hindrance and reducing CNS penetration compared to smaller substituents.
Functional Group Modifications: Carboxylic Acid vs. Ester Derivatives: The methyl ester analog (CAS 168272-78-4, ) serves as a prodrug, improving oral bioavailability by masking the carboxylic acid.
Biological Implications: CB1 Antagonism: Dichlorophenyl-substituted analogs (e.g., ) show high CB1 affinity due to strong electron-withdrawing effects and optimal steric fit. The target compound’s dimethylphenyl group may reduce CB1 binding but improve selectivity for peripheral receptors. Antimicrobial Activity: Pyrazole derivatives with chloro-substituted aromatic rings (e.g., ) exhibit antibacterial effects (MIC: 1.56 µg/mL against A.
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : The target compound’s lower LogP compared to dichlorophenyl analogs suggests reduced membrane permeability but possibly fewer off-target CNS effects.
- Synthetic Routes : Analogous to , the target compound could be synthesized via cyclization of 2,4-dimethylphenylhydrazine with a keto-ester intermediate.
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